2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h8,17,24H,2-7,9-14H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPUGIHRJOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid , with CAS number 1029938-42-8 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol . The structural complexity includes a cyclohexene ring and a benzo[b]thiophene moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid exhibit significant antitumor activity. For instance, derivatives containing the benzo[b]thiophene scaffold have shown cytotoxic effects against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2).
A study reported that certain derivatives displayed an IC50 range between 23.2 μM and 49.9 μM , indicating potent cytotoxicity. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Apoptosis induction |
| Compound B | 49.9 | G2/M phase arrest |
| Compound C | 52.9 | Moderate activity |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometric analysis indicated that treatment with the compound led to increased apoptosis in MCF-7 cells, characterized by DNA fragmentation and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, suggesting interference with mitotic progression. This was quantified as a 1.48-fold increase in G2/M phase population compared to control .
- Autophagy Modulation : While autophagy is generally protective against cancer cell proliferation, this compound inhibited autophagic cell death pathways, leading to enhanced apoptotic effects .
Study on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound over a 48-hour period. The findings indicated:
- A dose-dependent increase in apoptosis markers.
- Significant reductions in cell viability at concentrations above 23 μM.
The results suggest that this compound not only inhibits cancer cell growth but also promotes programmed cell death through multiple pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression. For example, compounds with similar structural motifs have been reported to act as inhibitors of key signaling pathways involved in cancer cell growth .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent .
Case Study 1: Anticancer Mechanism Exploration
A study investigated the effects of this compound on breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest potential for development into a therapeutic agent for breast cancer .
Case Study 2: In Silico Docking Studies
Another research focused on the computational analysis of this compound's interaction with various biological targets. The in silico docking studies revealed high binding affinity towards proteins involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites, including:
-
Ethoxycarbonyl group (ester): Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids .
-
Amide bonds : Potential hydrolysis to amines and carboxylic acids under strong acidic/basic conditions .
-
Cyclohexene ring : May undergo Diels-Alder reactions, hydrogenation, or epoxidation .
-
Tetrahydrobenzo[b]thiophene : Likely participates in electrophilic aromatic substitution or oxidation reactions .
Hypothetical Reaction Pathways
While direct experimental data is unavailable, analogous reactions from structurally related compounds suggest plausible pathways:
Research Gaps and Recommendations
-
Synthetic Studies : No peer-reviewed synthesis protocols or reaction mechanisms were located. Prioritize experimental validation of ester/amide hydrolysis and cycloaddition reactions.
-
Computational Modeling : Density Functional Theory (DFT) could predict regioselectivity in thiophene oxidation or Diels-Alder reactivity.
-
Biological Activity : The tetrahydrobenzo[b]thiophene motif is common in kinase inhibitors; consider testing for bioactivity post-derivatization .
Key Challenges
-
Steric Hindrance : Bulky cyclohexenyl and tetrahydrobenzo[b]thiophene groups may impede reaction kinetics.
-
Solubility : Polar aprotic solvents (e.g., DMF, DMSO) may be required for homogeneous reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of key analogs is provided below:
Key Observations
Bioactivity Trends: Compounds with tetrahydrobenzo[b]thiophene cores (e.g., ) exhibit anticancer activity, while derivatives with arylbutenyl groups (e.g., ) show analgesic effects. This suggests the target compound’s activity may depend on substituent choice.
Synthetic Methods :
- The Petasis reaction is widely used for analogs (e.g., ), employing HFIP solvent and molecular sieves for efficient coupling of boronic acids, amines, and carbonyls.
- Simpler fragments like are commercially available, indicating their utility as building blocks .
Structural Influence on Properties :
- Cyclohexene vs. Phenyl : Cyclohexene in the target compound increases lipophilicity compared to phenyl-substituted analogs (e.g., ), which may improve blood-brain barrier penetration.
- Ethoxycarbonyl vs. Carboxylic Acid : The ethoxycarbonyl group in the target compound may enhance metabolic stability relative to free carboxylic acids .
Research Findings and Implications
- Pharmacological Potential: The combination of tetrahydrobenzo[b]thiophene and 4-oxobutanoic acid suggests dual analgesic and anticancer applications, warranting in vivo studies .
- Synthetic Challenges : The target compound’s complexity may require optimization of reaction conditions (e.g., solvent, catalysts) to improve yields beyond the 22–62% range seen in analogs .
- SAR Insights: Substitution at the ethylamino position (e.g., cyclohexene vs. aliphatic chains) could modulate selectivity for biological targets .
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of this compound?
Answer:
The compound’s synthesis involves multi-step organic reactions. A plausible route includes:
Michael Addition : Thioglycolic acid (or analogs) can be reacted with α,β-unsaturated carbonyl intermediates (e.g., 4-aryl-4-oxo-2-butenoic acids) to form thioether linkages, as demonstrated in similar systems .
Cyclization : Friedel-Crafts acylation or analogous methods may construct the tetrahydrobenzo[b]thiophene core .
Amidation : Coupling the cyclohexene-ethylamine moiety to the 4-oxobutanoic acid backbone via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Key Considerations : Optimize reaction conditions (e.g., reflux in ethanol with catalytic NaOH) to enhance yield and purity .
Basic: How can structural elucidation and purity assessment be systematically performed?
Answer:
- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm substituent positions, especially for the cyclohexene and tetrahydrobenzo[b]thiophene moieties .
- X-ray Crystallography : Critical for resolving enantiomeric configurations (e.g., R/S assignments) if chiral centers are present .
- Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
- HPLC-PDA : Assess purity (>95% by area normalization) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays) due to the compound’s potential as a kinase inhibitor mimic .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing structural analogs with known activity (e.g., tetrazole derivatives in ) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation : Modify the ethoxycarbonyl group (e.g., replace with methyl ester or tert-butyl carbamate) to study steric/electronic effects on target binding .
- Scaffold Hybridization : Integrate fragments from bioactive analogs (e.g., tetrazole or furan rings from and ) to enhance potency.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase-2) and prioritize derivatives .
Advanced: What strategies resolve enantiomeric mixtures formed during synthesis?
Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate R/S enantiomers .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from racemic esters .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during key steps like Michael additions to control stereochemistry .
Advanced: How should contradictory biological data (e.g., variable IC50_{50}50 values) be analyzed?
Answer:
- Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity interference .
- Assay Reproducibility : Validate protocols across multiple labs using standardized conditions (e.g., ATP concentration in kinase assays).
- Enantiomer-Specific Activity : Test isolated enantiomers to determine if bioactivity is stereospecific .
Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer:
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) or surfactant-assisted dispersion during large-scale reactions .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or countercurrent distribution .
- Exothermic Reactions : Implement controlled addition of reagents and cooling systems to prevent runaway reactions .
Advanced: How can computational tools aid in target identification?
Answer:
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify key interaction motifs (e.g., hydrogen bonds with the ethoxycarbonyl group) .
- Molecular Dynamics (MD) : Simulate binding stability with putative targets (e.g., cyclooxygenase-2) over 100 ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent properties (logP, molar refractivity) with bioactivity to guide optimization .
Advanced: What stability issues arise under physiological conditions, and how are they addressed?
Answer:
- Ester Hydrolysis : The ethoxycarbonyl group may hydrolyze in serum. Stabilize via prodrug strategies (e.g., replace with pivaloyloxymethyl esters) .
- Oxidative Degradation : Add antioxidants (e.g., BHT) to formulations or modify the cyclohexene ring to a saturated cyclohexane derivative .
- pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways and adjust buffer systems accordingly .
Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?
Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in cell-based assays (e.g., cisplatin for anticancer studies) .
- Transcriptomic Profiling : RNA-seq can identify pathways upregulated/downregulated in combination vs. monotherapy.
- In Vivo Models : Test efficacy in xenograft mice with co-administration of standard chemotherapeutics (e.g., paclitaxel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
